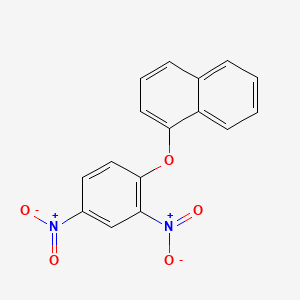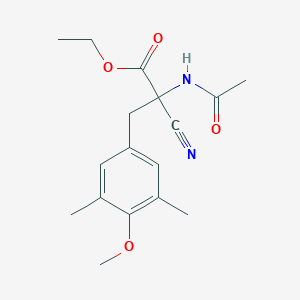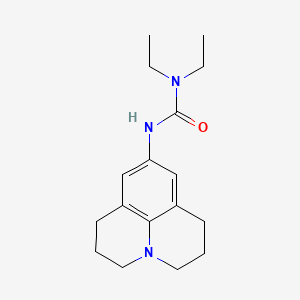
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: is a complex organic compound characterized by its unique structure, which includes a urea moiety and a tetrahydrobenzoquinolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- typically involves multiple steps:
Formation of the Tetrahydrobenzoquinolizine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydrobenzoquinolizine core.
Introduction of the Urea Moiety: The urea group is introduced by reacting the tetrahydrobenzoquinolizine intermediate with diethylamine and phosgene or a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-8-yl)-
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-10-yl)-
Uniqueness
Compared to similar compounds, Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- stands out due to its specific substitution pattern on the tetrahydrobenzoquinolizine ring. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
102433-22-7 |
|---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,1-diethylurea |
InChI |
InChI=1S/C17H25N3O/c1-3-19(4-2)17(21)18-15-11-13-7-5-9-20-10-6-8-14(12-15)16(13)20/h11-12H,3-10H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
AXEAYYRSPZVKHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



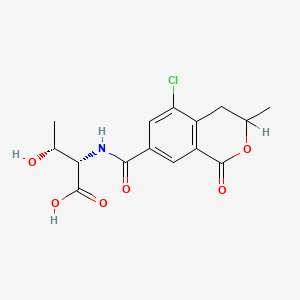
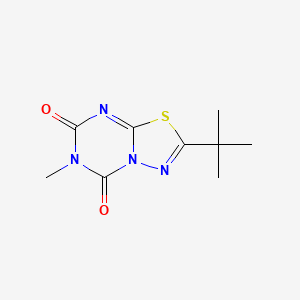

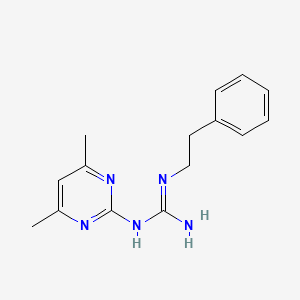
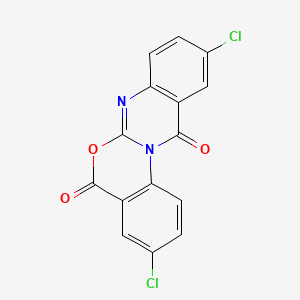

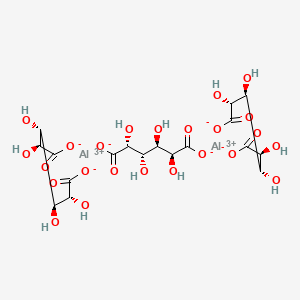
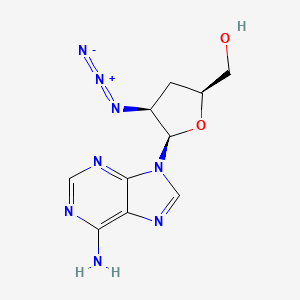


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
